2-Benzyl-3,3-dimethylbutanoic acid 2-Benzyl-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 110577-67-8
VCID: VC1962949
InChI: InChI=1S/C13H18O2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)C(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2-Benzyl-3,3-dimethylbutanoic acid

CAS No.: 110577-67-8

Cat. No.: VC1962949

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-3,3-dimethylbutanoic acid - 110577-67-8

Specification

CAS No. 110577-67-8
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name 2-benzyl-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C13H18O2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,15)
Standard InChI Key UKWWMMXKMDNJEM-UHFFFAOYSA-N
SMILES CC(C)(C)C(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)C(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity

2-Benzyl-3,3-dimethylbutanoic acid is characterized by a benzyl group attached to a 3,3-dimethylbutanoic acid backbone. This unique structural arrangement contributes to its distinctive chemical and biological properties.

PropertyValueSource
CAS Numbers53483-12-8, 110577-67-8
Molecular FormulaC₁₃H₁₈O₂
Molecular Weight206.28 g/mol
IUPAC Name2-benzyl-3,3-dimethylbutanoic acid
Alternative Namesalpha-(tert-Butyl)hydrocinnamic acid
InChI KeyUKWWMMXKMDNJEM-UHFFFAOYSA-N
SMILESCC(C)(C)C(CC1=CC=CC=C1)C(=O)O

The chemical structure features a central carbon atom with four key attachments: a carboxylic acid group, a benzyl group, a hydrogen atom, and a tert-butyl group. This structural arrangement creates a chiral center at the alpha carbon position, which contributes to its potential stereochemical properties and biological activities.

Synthesis Methods

Key Synthetic Routes

The synthesis of 2-Benzyl-3,3-dimethylbutanoic acid primarily involves the alkylation of 3,3-dimethylbutanoic acid with benzyl halides under basic conditions. The primary synthetic route includes:

  • Base-catalyzed alkylation: Reaction of 3,3-dimethylbutanoic acid with benzyl bromide using sodium hydride (NaH) as a base in dimethylformamide (DMF) at elevated temperatures (60-80°C).

  • The general reaction scheme follows:
    3,3-Dimethylbutanoic acid + Benzyl bromide → 2-Benzyl-3,3-dimethylbutanoic acid

Industrial Production Methods

For large-scale production, several optimization strategies are employed:

  • Continuous flow reactors to enhance reaction efficiency

  • Optimized reaction conditions for improved yields

  • Purification through recrystallization or chromatography techniques

  • Use of recyclable catalysts and solvents for sustainability

Chemical Reactions and Reactivity

Types of Reactions

2-Benzyl-3,3-dimethylbutanoic acid participates in various chemical reactions, demonstrating its versatility as a synthetic building block:

Reaction TypeDescriptionProductsReagents
OxidationConversion of carboxylic acid groupCarboxylates, CO₂KMnO₄, CrO₃ in acidic medium
ReductionConversion to alcoholBenzyl alcohol derivativesLiAlH₄ in anhydrous ether
Electrophilic SubstitutionSubstitution on benzyl groupNitro, sulfonyl, or halogen derivativesHNO₃/H₂SO₄, Br₂/catalyst
EsterificationFormation of estersBenzyl and alkyl estersAlcohols, acid catalysts
Salt FormationFormation of carboxylate saltsSodium, potassium saltsNaOH, KOH

The reactivity of this compound is governed by both the carboxylic acid moiety and the benzyl group, allowing for a wide range of chemical transformations that can be utilized in diverse synthetic applications.

Biological Activities

Enzyme Modulation

The compound's structure enables specific interactions with biological targets:

  • Hydrophobic interactions: The benzyl moiety allows for effective binding to hydrophobic pockets in proteins

  • Hydrogen bonding: The carboxylic acid group facilitates interactions with polar residues in enzymes and receptors

These interaction capabilities suggest potential applications in enzyme inhibition studies and pharmaceutical development.

Mechanism of Action

The biological activity of 2-Benzyl-3,3-dimethylbutanoic acid is attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • The benzyl group participating in hydrophobic interactions with biological macromolecules

  • The carboxylic acid group forming hydrogen bonds and ionic interactions

  • These combined interactions potentially modulating the activity of enzymes, receptors, and other proteins

This dual-interaction capability makes the compound particularly interesting for studies involving protein-ligand interactions and drug development.

Applications in Research

Chemistry Applications

In synthetic organic chemistry, 2-Benzyl-3,3-dimethylbutanoic acid serves as:

  • A building block for complex molecule synthesis

  • A chiral auxiliary in asymmetric synthesis

  • A precursor for specialty chemicals

  • A model compound for studying carboxylic acid reactivity

Pharmaceutical Research

The pharmaceutical potential of this compound is being explored in several areas:

  • Drug development: Its unique structure may lead to novel therapeutic agents

  • Structure-activity relationship (SAR) studies: Understanding how structural modifications affect biological activity

  • Receptor binding studies: Investigating interactions with specific biological targets

Research in the field of thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists has shown that compounds with a 3,3-dimethylbutanoic acid moiety demonstrate significant receptor binding affinity, with Ki values in the nanomolar range (4-39 nM) . This finding highlights the potential importance of the 3,3-dimethylbutanoic acid structural element in developing potent receptor antagonists.

Comparison with Similar Compounds

Understanding the unique properties of 2-Benzyl-3,3-dimethylbutanoic acid requires comparison with structurally related compounds:

CompoundStructural DifferencesDistinctive PropertiesApplications
3,3-Dimethylbutanoic acidLacks the benzyl groupLess lipophilic, different reactivity patternBuilding block in organic synthesis
2-Benzylpropanoic acidShorter carbon chain (lacks dimethyl groups)Different spatial arrangement, altered reactivityPharmaceutical intermediates
2-Benzyl-2,3-dimethylbutanoic acidDifferent position of methyl groupsAltered stereochemistry and reactivityResearch in medicinal chemistry
2-Benzyl-3,3-dimethylbutanoyl imidazolesContains imidazole ringDifferent biological activitiesTXA2/PGH2 receptor antagonists

The unique combination of the benzyl group and 3,3-dimethylbutanoic acid backbone in 2-Benzyl-3,3-dimethylbutanoic acid contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research fields .

Recent Research Developments

Recent studies have explored the potential of 2-Benzyl-3,3-dimethylbutanoic acid and structurally related compounds in various applications:

  • In the development of thromboxane A2/prostaglandin H2 receptor antagonists, compounds containing the 3,3-dimethylbutanoic acid moiety demonstrated significantly higher potency compared to those with shorter carbon chains .

  • Structure-activity relationship studies have highlighted the importance of the spatial arrangement provided by the 3,3-dimethyl substitution pattern for optimal biological activity .

  • The compound's structural features enable effective interactions with specific biological targets, suggesting potential applications in the development of new therapeutic agents.

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